molecular formula C18H28N4 B3038545 2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine CAS No. 866137-19-1

2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

Cat. No.: B3038545
CAS No.: 866137-19-1
M. Wt: 300.4 g/mol
InChI Key: KMTXJRBRSJYSGH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyrrolo-pyrimidine class of heterocycles, characterized by a fused tricyclic core with a pyrazole ring condensed to pyrrolo-pyrimidine. The substituents—2,5-dimethyl and 8-octyl groups—distinguish it structurally and functionally.

Properties

IUPAC Name

7,11-dimethyl-3-octyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4/c1-4-5-6-7-8-9-11-21-12-10-16-15(3)19-17-13-14(2)20-22(17)18(16)21/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTXJRBRSJYSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CCC2=C1N3C(=CC(=N3)C)N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest for its potential biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H28N4C_{18}H_{28}N_{4}. Its structural features contribute to its interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine family often exhibit significant activity against various protein kinases. These kinases are crucial in regulating cellular processes such as proliferation and apoptosis. The specific biological activities associated with this compound include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This compound has been identified as a potential inhibitor of CDK2, which plays a critical role in cell cycle regulation. Inhibitors of CDK2 can lead to the arrest of cancer cell proliferation .
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit inflammatory pathways by targeting nuclear factor κB (NF-κB) signaling. This suggests that this compound may also possess anti-inflammatory effects .

Case Studies

  • CDK Inhibition Study : A study focused on the synthesis of new CDK inhibitors highlighted that derivatives of pyrazolo[1,5-a]pyrimidine showed promising inhibitory activity against CDK2. The study utilized quantum mechanics-based scoring protocols to predict biological activity and confirmed these predictions through experimental assays .
  • Inflammatory Response Modulation : Another investigation assessed the anti-inflammatory potential of related compounds in human monocytic cells. Compounds were screened for their ability to inhibit LPS-induced NF-κB activation. Several derivatives exhibited IC50 values below 50 µM, indicating effective inhibition .

Data Table: Biological Activities of Related Compounds

Compound NameTarget KinaseIC50 (µM)Activity Type
This compoundCDK2TBDInhibitor
Pyrazolo[1,5-a]quinazoline derivativeNF-κB<50Anti-inflammatory
Other pyrazolo derivativesVarious kinasesTBDAnticancer

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine and related derivatives:

Compound Name / CAS / Source Substituents Bioactivity / Properties Key Findings
Target Compound 2,5-dimethyl, 8-octyl Not explicitly reported; inferred lipophilicity Octyl chain may enhance tissue penetration and metabolic stability
5-Methyl-8-octyl-3-cyano derivative (CAS 860610-71-5) 5-methyl, 8-octyl, 3-cyano Medicinal use (unspecified) Structural similarity suggests potential kinase inhibition or anticancer activity
8-(Cyclohexylamino)-2,5-dimethyl derivative 2,5-dimethyl, 8-cyclohexylamino Cytotoxic (IC50 = 19.70 ± 0.89 mM vs. MCF-7 cells) Polar cyclohexylamino group may improve solubility but reduce cell uptake
5-(Ethoxy-oxoethyl)-6H-pyrano derivative 5-ethoxy-oxoethyl, pyrano-fused core Antioxidant (IC50 = 12.12 ± 0.40 mM in radical scavenging) Electron-withdrawing groups enhance redox activity
6-Amino-pyrazolo[1,5-a]pyrimidine 6-amino Antidiabetic (α-glucosidase inhibition, IC50 = 15.2 ± 0.4 mM; 50× more potent than acarbose) Amino group critical for enzyme binding
3-Mesityl-8-(2-methylbutyl) derivative (CAS 344289-45-8) 3-mesityl, 2,5-dimethyl, 8-(2-methylbutyl) Not reported; mesityl group may confer steric bulk for receptor selectivity Branched alkyl chain balances lipophilicity and metabolic stability
8-(2,2-Dimethoxyethyl) derivative (CAS 860610-82-8) 8-(2,2-dimethoxyethyl), 3-cyano Molecular weight = 287.32; dimethoxyethyl enhances polarity Polar substituents may limit blood-brain barrier penetration

Structural and Functional Insights:

Substituent Effects on Bioactivity: Alkyl Chains: The 8-octyl group in the target compound increases lipophilicity compared to shorter chains (e.g., 2-methylbutyl in CAS 344289-45-8) or polar groups (e.g., dimethoxyethyl in CAS 860610-82-8). This may enhance tissue distribution but reduce aqueous solubility . Electron-Donating/Withdrawing Groups: Derivatives with ethoxy-oxoethyl (IC50 = 12.12 mM) or amino groups (IC50 = 15.2 mM) show potent bioactivity, suggesting that electronic modulation at positions 5 or 6 is critical for target engagement .

Synthetic Approaches: The target compound’s synthesis likely involves alkylation at position 8, as seen in procedures for similar derivatives (e.g., pyridine-mediated reactions in ). Domino reactions or 1,3-dipolar cycloadditions () may assemble the fused core.

Safety and Handling :

  • Analogous compounds (e.g., 8-cyclooctyl derivative in ) require stringent safety protocols (e.g., PPE, ventilation), suggesting the target compound may share hazards like flammability or toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine
Reactant of Route 2
2,5-dimethyl-8-octyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

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